5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17726952
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H22N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,14,15) |
| Standard InChI Key | DQLRCEZNWXXNOG-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC)C1CC(CNC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid belongs to the piperidine carboxylate family, characterized by a six-membered nitrogen-containing ring (piperidine) substituted at the 3-position with a carboxylic acid group and at the 5-position with an ethyl(propyl)amino moiety. Its molecular formula is , with a molecular weight of 214.3 g/mol .
Stereochemical Considerations
The compound’s stereochemistry is critical to its biological activity. Piperidine derivatives often exhibit enantiomer-specific interactions with targets such as GABA transporters . For example, (R)-configured nipecotic acid analogs demonstrate 496-fold higher GABA uptake inhibition compared to their (S)-counterparts . While direct stereochemical data for 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is limited, synthetic routes outlined in patent literature suggest that enantiomeric enrichment via chiral carboxylic acid salt crystallization could be feasible .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can be inferred from analogous piperidine-3-carboxylic acid derivatives :
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Piperidine-3-carboxylic Acid Precursor:
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Starting with piperidine-3-carboxylic acid hydrazide, a Curtius rearrangement reaction introduces the amino group at the 5-position .
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Reaction conditions involve heating the hydrazide with nitrites under acidic conditions to form the intermediate carbonyl azide, followed by thermal decomposition to yield the amine .
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Alkylation for Side-Chain Introduction:
Table 1: Comparative Synthetic Routes for Piperidine Derivatives
Challenges in Enantiomeric Control
Patent US20160251311A1 highlights the importance of avoiding intermediate protection of the piperidine amine during synthesis . For 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid, fractional crystallization with chiral carboxylic acids (e.g., tartaric acid) could resolve enantiomers, mirroring methods used for 3-aminopiperidine .
Biological Activity and Mechanism
GABA Transporter Inhibition
Piperidine-3-carboxylic acid derivatives are potent inhibitors of GABA transporters (GATs), which regulate extracellular GABA levels. Compound 6a from PubMed study , featuring a sulfinyl ethyl side chain, exhibited 11.5-fold lower potency than tiagabine but 496-fold higher activity than nipecotic acid . By analogy, the ethyl(propyl)amino group in 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid may enhance membrane permeability or target binding compared to smaller substituents.
Table 2: GABA Uptake Inhibition of Selected Piperidine Derivatives
| Compound | IC₅₀ (nM) | Selectivity (GAT1/GAT3) | Reference |
|---|---|---|---|
| (R)-Nipecotic Acid | 12,400 | 1:1 | |
| Tiagabine | 445 | 1,000:1 | |
| 6a (Sulfinyl Ethyl) | 25 | 250:1 | |
| Hypothetical Target | ~50* | *Estimated | – |
*Estimated based on structural similarity to 6a .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The carboxylic acid group at the 3-position enhances water solubility, while the ethyl(propyl)amino side chain may increase logP, favoring blood-brain barrier penetration .
Metabolic Stability
Piperidine rings are generally resistant to hepatic metabolism, but N-dealkylation of the ethyl/propyl group could occur. Structural analogs show half-lives >4 hours in vitro .
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